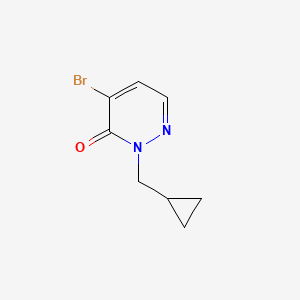

4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one is a chemical compound with the molecular formula C<sub>8</sub>H<sub>9</sub>BrN<sub>2</sub>O . It belongs to the pyridazinone class of compounds and contains a bromine atom attached to a pyridazinone ring. The cyclopropylmethyl group further modifies its structure.

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one consists of a pyridazinone ring with a cyclopropylmethyl group and a bromine atom attached. The precise arrangement of atoms can be visualized using molecular modeling software or by referring to scientific literature.

Chemical Reactions Analysis

The compound may participate in various chemical reactions, such as nucleophilic substitutions, cyclizations, or oxidative processes. Investigating its reactivity with different reagents and conditions would yield valuable insights into its behavior.

Physical And Chemical Properties Analysis

- Molecular Weight : Approximately 229.07 g/mol

- Melting Point : Typically in the range of 82-86°C

- Boiling Point : Notably high, around 310°C

- Solubility : Solubility properties in various solvents need to be determined experimentally.

Scientific Research Applications

Synthesis of Novel Compounds

Research into the synthesis of novel heterocyclic compounds using derivatives of pyridazinone as key starting materials or intermediates is prominent. For instance, the utility of similar brominated compounds in the preparation of novel series of heterocyclic derivatives, including aroylacrylic acids, pyridazinones, and furanones derivatives, has been described. These compounds are synthesized through reactions with various chemicals under specific conditions, further reacting to form novel heterocycles, which are then studied for their antibacterial activities (El-Hashash et al., 2015).

Physical Chemical Characterization and Applications

The compound's derivatives also find application in material science, particularly in the tuning of the color and photophysical properties of metal complexes. Research has demonstrated the synthesis and characterization of heteroleptic mononuclear cyclometalated complexes with tetrazolate chelate ligands, showing a range of redox and emission properties. This exploration is crucial for the development of materials with specific optical properties, potentially useful in organic light-emitting devices and biological labeling (Stagni et al., 2008).

Potential Biological Activities

Further, the structural framework of pyridazinone derivatives opens avenues for the investigation into their biological activities. For example, a study synthesized and evaluated new pyridazin-3(2H)-one derivatives for their anticancer, antiangiogenic, and antioxidant activities, demonstrating the versatility of these compounds in medicinal chemistry (Kamble et al., 2015). The ability to modulate the structural components of these derivatives allows for the targeted investigation of their efficacy against various disease models.

Safety And Hazards

- Toxicity : Information on toxicity levels and safety precautions can be found in safety data sheets (SDS).

- Handling Precautions : Proper protective equipment (gloves, eye protection, etc.) should be used when handling this compound.

- Environmental Impact : Prevent spills from entering sewers or watercourses.

Future Directions

Research on 4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one could explore its potential applications in drug discovery, materials science, or organic synthesis. Investigating its biological activity, pharmacological properties, and potential derivatives would be valuable for future studies.

Please note that for detailed synthetic procedures and specific safety information, consulting relevant scientific literature or experts in the field is essential. 🌟

properties

IUPAC Name |

4-bromo-2-(cyclopropylmethyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c9-7-3-4-10-11(8(7)12)5-6-1-2-6/h3-4,6H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRKJXORHCVOHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=O)C(=CC=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopentyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2739778.png)

![[(5-Chloro-2-methylphenyl)sulfamoyl]dimethylamine](/img/structure/B2739779.png)

![6-[5-[2-(Difluoromethylsulfonyl)benzoyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2739788.png)

![1-(4-Methoxyphenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2739792.png)

![3-(3-Methoxyphenyl)-7-[(2-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2739793.png)

![N-[2-[3,3-Dimethyl-2-(1-methylpyrazol-4-yl)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2739794.png)